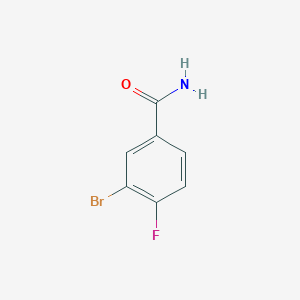

3-Bromo-4-fluorobenzamide

描述

Contextualization within Halogenated Benzamide (B126) Chemistry and its Broader Significance

The broader significance of halogenated benzamides is underscored by their diverse biological activities, which include anti-inflammatory, antimicrobial, analgesic, and anticancer properties. ontosight.aijst.go.jp The benzamide structure itself is a recognized pharmacophore found in numerous clinically approved drugs. For instance, several benzamides have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme family crucial for DNA damage repair. frontiersin.org PARP inhibitors have emerged as a significant class of targeted therapies for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. frontiersin.orgmedcraveonline.com The strategic placement of halogens on the benzamide ring can play a pivotal role in optimizing the potency and selectivity of these inhibitors.

Overview of the Research Landscape for 3-Bromo-4-fluorobenzamide and its Analogs

Research involving this compound primarily positions it as a key chemical intermediate or building block for the synthesis of more complex molecules. sigmaaldrich.comgoogle.com While dedicated studies on the biological profile of the parent compound are limited, a significant body of research exists for its N-substituted analogs, which are derivatives where a substituent group replaces one of the hydrogen atoms on the amide's nitrogen.

These analogs are frequently used in structure-activity relationship (SAR) studies to explore how different functional groups attached to the amide nitrogen influence biological activity. For example, analogs such as N-Cyclohexyl-3-bromo-4-fluorobenzamide and 3-Bromo-N-cyclopropyl-4-fluorobenzamide are synthesized from 3-bromo-4-fluorobenzoic acid and the corresponding amine. chemicalbook.com These derivatives serve as platforms to investigate potential therapeutic applications. Preliminary research on these analogs has indicated potential antimicrobial and anticancer activities, where the halogenated benzamide core is believed to interfere with key cellular signaling pathways. The bromine atom on these analogs provides a handle for further synthetic diversification, allowing for its substitution to create a library of related compounds for screening.

| Analog | Precursors | Research Focus | Potential Applications | Source(s) |

| N-Cyclohexyl-3-bromo-4-fluorobenzamide | 3-Bromo-4-fluorobenzoic acid, Cyclohexylamine (B46788) | Intermediate for synthesis, Cross-coupling reactions | Antimicrobial, Anticancer | |

| 3-Bromo-N-cyclopropyl-4-fluorobenzamide | 3-Bromo-4-fluorobenzoic acid, Cyclopropylamine | Building block for complex molecules | Antimicrobial, Anticancer, Pharmaceutical intermediate | chemicalbook.com |

| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 3-Bromo-4-fluorobenzoic acid, Furfurylamine | Lead compound development | Anticancer |

Table 2: Research Applications of this compound Analogs.

Rationale for Dedicated Academic Inquiry into this compound Research Applications

The rationale for a focused investigation into this compound and its derivatives is rooted in its unique structural features and the proven success of related compounds in medicinal chemistry. The dual halogen substitution—a bromine and a fluorine atom—provides a versatile platform for synthetic chemistry and drug discovery. The fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom offers a site for facile chemical modification, such as Suzuki-Miyaura coupling reactions, to introduce molecular diversity.

Dedicated academic inquiry is justified by the potential of this scaffold to generate novel therapeutic agents. Given that the benzamide core is a known inhibitor of enzymes like PARP, this compound serves as an ideal starting point for designing new anticancer agents. frontiersin.orgmdpi.com Systematic derivatization of this compound could lead to the discovery of molecules with enhanced potency, selectivity, and improved pharmacological profiles against various cancer types, including those resistant to current therapies. nih.govsgo.org Furthermore, exploring its use in developing agents with other biological activities, such as antimicrobial or anti-inflammatory effects, remains a promising and underexplored area of research. jst.go.jp Therefore, a thorough investigation of this compound is crucial for unlocking its full potential as a privileged scaffold in modern drug discovery and development.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXMZSHJMFQWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378379 | |

| Record name | 3-bromo-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-85-6 | |

| Record name | 3-bromo-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 455-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Derivatization of 3 Bromo 4 Fluorobenzamide

Established Synthetic Pathways to 3-Bromo-4-fluorobenzamide

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, can be achieved through several established pathways. These routes primarily involve the transformation of readily available precursors such as 3-bromo-4-fluorobenzoic acid, 3-bromo-4-fluorobenzonitrile, and 3-bromo-4-fluorobenzaldehyde (B1265969). The choice of a specific pathway often depends on factors like starting material availability, desired scale, and reaction efficiency.

Amide Formation from 3-Bromo-4-fluorobenzoic Acid Precursors

A common and direct method for preparing this compound is through the amidation of 3-bromo-4-fluorobenzoic acid. google.com This transformation typically involves the activation of the carboxylic acid group to facilitate the reaction with an ammonia (B1221849) source.

One approach involves converting the benzoic acid derivative into a more reactive acyl halide, such as 3-bromo-4-fluorobenzoyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia, usually in an aqueous solution, to form the desired amide. google.com A patent describes a process where 3-bromo-4-fluoro-benzoic acid halide is added to a warmed aqueous ammonia solution, leading to the crystallization of 3-bromo-4-fluoro-benzoic acid amide upon stirring. google.com

Alternatively, peptide coupling reagents can be employed to directly couple the carboxylic acid with an amine source. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions. fishersci.co.uk

Table 1: Reagents for Amide Formation from 3-Bromo-4-fluorobenzoic Acid

| Activating/Coupling Reagent | Amine Source | Typical Solvent(s) |

| Thionyl chloride (SOCl₂) | Aqueous Ammonia | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) |

| Oxalyl chloride | Aqueous Ammonia | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| EDC/HOBt | Ammonia/Ammonium (B1175870) Salt | Dimethylformamide (DMF) |

| DCC | Ammonia/Ammonium Salt | Dichloromethane (DCM) |

Amide Synthesis from 3-Bromo-4-fluorobenzonitrile Precursors

Another synthetic route to this compound involves the partial hydrolysis of 3-bromo-4-fluorobenzonitrile. google.com This method is advantageous when the nitrile is a more accessible starting material. The conversion of the nitrile group to a primary amide requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.

A common method for this transformation is the use of a hydrogen peroxide solution in a basic medium, such as aqueous sodium hydroxide. This process, known as the Radziszewski reaction, effectively converts the nitrile to the amide. Another approach involves acid-catalyzed hydrolysis, although this often requires stricter control to avoid the formation of the carboxylic acid byproduct.

A patent describes the dehydration of 3-bromo-4-fluoro-benzoic acid amide to form 3-bromo-4-fluoro-benzonitrile, which can then be used in subsequent reactions. google.com This indicates the reversible nature of the nitrile-amide relationship and highlights the importance of this pathway.

Conversion Strategies from 3-Bromo-4-fluorobenzaldehyde Intermediates

3-Bromo-4-fluorobenzaldehyde can also serve as a precursor for the synthesis of this compound. google.com This multi-step conversion typically involves the oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation as described in section 2.1.1.

Alternatively, a more direct conversion from the aldehyde can be achieved. One such method involves the formation of an oxime from the aldehyde, followed by a Beckmann rearrangement to yield the amide. Another approach is the direct oxidative amidation of the aldehyde.

A patented process details the synthesis of 3-bromo-4-fluorobenzaldehyde by reacting 3-bromo-4-fluoro-benzonitrile with formic acid in the presence of a catalyst like Raney nickel. google.com This aldehyde is a key intermediate that can then be further transformed. google.com

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and catalyst systems is crucial for maximizing the yield and purity of this compound.

In the amidation of 3-bromo-4-fluorobenzoic acid, the choice of coupling reagent and solvent can significantly impact the reaction outcome. For instance, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent in a solvent like DMF can lead to high yields and short reaction times. fishersci.co.uk The temperature and reaction time are also critical parameters to control. For example, a patented method for forming the amide from the acid halide specifies warming the ammonia solution to between 30° and 60° C and stirring for several hours. google.com

For the hydrolysis of 3-bromo-4-fluorobenzonitrile, the concentration of the base and hydrogen peroxide, as well as the reaction temperature, must be carefully controlled to favor the formation of the amide over the carboxylic acid.

In the conversion from 3-bromo-4-fluorobenzaldehyde, the choice of oxidizing agent for the initial step is important. Mild oxidizing agents are preferred to avoid side reactions. For the subsequent amidation, the optimization strategies discussed for the benzoic acid precursor are applicable. When synthesizing the aldehyde from the nitrile, a patent indicates that using a catalyst like Raney nickel at a temperature between 0° and 150° C is effective. google.com

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is of significant interest in medicinal chemistry, as the substituent on the nitrogen atom can greatly influence the biological activity of the molecule.

Techniques for Introducing Diverse N-Alkyl and N-Aryl Moieties

The introduction of N-alkyl and N-aryl groups onto the this compound scaffold can be achieved through several well-established methods.

The most common approach is the reaction of 3-bromo-4-fluorobenzoic acid with a primary or secondary amine in the presence of a coupling agent. This method is highly versatile and allows for the introduction of a wide variety of alkyl and aryl groups. For example, N-cyclohexyl-3-bromo-4-fluorobenzamide can be synthesized by reacting 3-bromo-4-fluorobenzoic acid with cyclohexylamine (B46788) using DCC as a coupling agent. Similarly, N-cyclopropyl-3-bromo-4-fluorobenzamide is prepared from 3-bromo-4-fluorobenzoic acid and cyclopropylamine. chemicalbook.com

Alternatively, 3-bromo-4-fluorobenzoyl chloride can be reacted with an appropriate amine in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This is a robust method for forming N-substituted amides.

N-alkylation of the parent this compound can also be performed, for instance, using an alkyl halide in the presence of a base like sodium hydride. vulcanchem.com For N-arylation, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This involves reacting the amide with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand. organic-chemistry.org

Table 2: Examples of N-Substituted this compound Derivatives and their Synthetic Precursors

| N-Substituted Product | Amine Precursor | Coupling/Reaction Type |

| N-Cyclohexyl-3-bromo-4-fluorobenzamide | Cyclohexylamine | Amide coupling (DCC) |

| N-Cyclopropyl-3-bromo-4-fluorobenzamide chemicalbook.com | Cyclopropylamine | Amide coupling |

| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | Furan-2-ylmethanamine | Acyl chloride amidation |

| N-Methyl-3-bromo-4-fluorobenzamide scbt.comaablocks.com | Methylamine | Amide coupling |

| N-Butyl-3-bromo-4-fluorobenzamide aablocks.com | Butylamine | Amide coupling |

Exploration of Novel Amidation Reagents and Coupling Strategies

The formation of the amide bond is a cornerstone of organic synthesis. While traditional methods involving the conversion of the corresponding carboxylic acid to an acyl chloride are effective, they often require harsh reagents like thionyl chloride or oxalyl chloride, which can be hazardous and incompatible with sensitive functional groups. researchgate.net Modern pharmaceutical synthesis increasingly relies on milder and more efficient coupling reagents that facilitate the direct condensation of a carboxylic acid (like 3-bromo-4-fluorobenzoic acid) with an amine source. researchgate.net

These advanced reagents, often referred to as activators, convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine. This approach avoids the isolation of unstable acyl halides and often proceeds under milder conditions with higher yields and purity. researchgate.net Several classes of coupling reagents have proven effective, each with distinct advantages.

Key research findings indicate that reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt), or uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), are highly effective for forming amide bonds, even with challenging substrates like weakly nucleophilic aromatic amines. researchgate.netjst.go.jpgoogle.com The choice of reagent can be critical for optimizing reaction outcomes, especially on an industrial scale where cost, safety, and waste generation are major considerations. researchgate.net

| Coupling Reagent/System | Key Features & Advantages | Relevant Applications |

| EDCI / HOBt | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. HOBt suppresses side reactions and minimizes racemization. | Widely used in peptide synthesis and for creating various benzamide (B126) derivatives. google.com |

| HATU / DIPEA | Uronium-based reagent known for high reactivity and rapid reaction times. jst.go.jp Effective for sterically hindered substrates and weakly nucleophilic amines. | Synthesis of complex amides where other methods fail, such as in the preparation of meta-amido bromophenol derivatives. jst.go.jp |

| Pd-catalyzed Cross-Coupling | Palladium catalysts combined with specific ligands (e.g., Xantphos) can directly couple amides with aryl halides. beilstein-journals.org | Primarily used for N-arylation of amides, offering a different synthetic route to complex substituted benzamides. beilstein-journals.org |

Regioselective Functional Group Interconversions on the Benzamide Aromatic Core

Once the this compound scaffold is synthesized, its utility can be vastly expanded through regioselective modification of the aromatic ring. The distinct electronic properties and reactivity of the bromine and fluorine substituents allow for precise, site-selective chemical transformations.

The differential reactivity of the carbon-halogen bonds is crucial for selective functionalization. The C-Br bond is generally more susceptible to cleavage in metal-catalyzed cross-coupling reactions than the more robust C-F bond. ossila.com This reactivity difference enables the selective replacement of the bromine atom while preserving the fluorine substituent, which is often crucial for modulating the biological activity and physicochemical properties of the final molecule. ossila.commdpi.com

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C3 position. For instance, reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst would selectively replace the bromine atom with a new aryl or alkyl group, leaving the fluorine atom untouched. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, SPhos) is critical for achieving high yields and selectivity. beilstein-journals.org

| Reaction Type | Reagents & Conditions | Outcome on this compound |

| Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃) | Selective replacement of the bromine atom with an aryl or alkyl group. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | Selective replacement of the bromine atom with a substituted amino group. beilstein-journals.org |

| Nucleophilic Substitution | Strong nucleophiles | The bromine atom can be substituted by various nucleophiles under appropriate conditions. |

Introducing new functional groups onto the benzamide core is essential for creating derivatives with novel properties. A common strategy for installing an amino group onto an aromatic ring is through a nitration-reduction sequence. The this compound ring can be subjected to electrophilic nitration using a mixture of nitric and sulfuric acids. The directing effects of the existing substituents would guide the incoming nitro group to a specific position on the ring.

Following nitration, the resulting nitro-benzamide intermediate can be readily reduced to the corresponding amino-benzamide. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals like tin or iron in acidic media. This two-step process provides a reliable route to compounds like 3-Amino-4-fluorobenzamide and other aminated analogues, which serve as valuable intermediates for further synthesis. ijres.orgsigmaaldrich.com The synthesis of related complex molecules, such as N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide, often begins with a nitrophenyl precursor that is subsequently reduced to form a key amine functionality. ijres.org

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. matanginicollege.ac.inkahedu.edu.in These principles advocate for minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. matanginicollege.ac.inkahedu.edu.in

A significant advancement in the sustainable synthesis of precursors to this compound is the development of an ultrasonic-assisted bromination method for producing 3-bromo-4-fluorobenzaldehyde. patsnap.comgoogle.com Traditional bromination often uses elemental bromine, a hazardous and highly toxic reagent. google.com The green alternative uses sodium bromide and sodium hypochlorite (B82951) in an aqueous-organic system, with ultrasonic waves promoting the reaction. patsnap.comgoogle.com This method eliminates the need for elemental bromine or chlorine gas, reduces risks, and results in high yields (over 90%) and purity. patsnap.comgoogle.com

Applying green chemistry principles to the entire synthesis of this compound involves several considerations:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. matanginicollege.ac.in The use of catalytic processes and addition reactions is preferred over stoichiometric reagents that generate significant waste. matanginicollege.ac.in

Safer Solvents and Reagents : Replacing hazardous solvents like dichloromethane with more benign alternatives or performing reactions in water or solvent-free conditions. researchgate.net The ultrasonic-assisted bromination is a prime example of replacing a hazardous reagent (Br₂) with a safer alternative (NaBr/NaOCl). patsnap.comgoogle.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. kahedu.edu.in The ultrasonic method for the precursor operates at a mild 20-25 °C. patsnap.comgoogle.com

Use of Catalysis : Employing catalysts in small amounts is superior to using stoichiometric reagents. matanginicollege.ac.in The use of palladium catalysts for cross-coupling or Raney nickel for reductions are examples of this principle in action. google.com

| Synthesis Method | Traditional Bromination | Ultrasonic-Assisted Bromination |

| Brominating Agent | Elemental Bromine (Br₂) google.com | Sodium Bromide (NaBr) & Sodium Hypochlorite (NaOCl) patsnap.comgoogle.com |

| Hazards | Highly toxic, corrosive, and environmentally damaging. google.com | Lower toxicity and reduced operational risk. patsnap.comgoogle.com |

| Conditions | Often requires specific temperature control and handling procedures. | Mild conditions (20-25 °C), enhanced by ultrasound. patsnap.comgoogle.com |

| Byproducts | Generates hazardous waste streams. | Primarily saline water, which is more environmentally benign. |

| Green Profile | Poor | Excellent; avoids hazardous reagents, energy-efficient, high yield. patsnap.comgoogle.com |

Comprehensive Chemical Reactivity and Transformation Studies of 3 Bromo 4 Fluorobenzamide

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides. However, direct displacement of the bromine atom in 3-Bromo-4-fluorobenzamide by nucleophiles is not a favored pathway under standard SNAr conditions.

The mechanism for SNAr reactions typically proceeds through a two-step addition-elimination pathway. libretexts.org In this process, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The reaction's feasibility is highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as these are necessary to stabilize the negative charge of the intermediate. libretexts.org

In the case of this compound, the bromine atom at the C3 position is meta to the electron-withdrawing benzamide (B126) group. While the fluorine atom is ortho to the bromine, its stabilizing effect is generally less pronounced than that of a nitro group, for example. Consequently, the formation of the Meisenheimer complex required for bromine displacement is energetically unfavorable. The lack of strong ortho or para activation renders the C-Br bond relatively inert to direct nucleophilic attack. In contrast, the fluorine atom at C4 is activated by the para-amide group, making it a more probable site for nucleophilic aromatic substitution than the bromine at C3. Attempts to perform nucleophilic substitution on similar unactivated aryl bromides often result in very low yields, necessitating the use of metal catalysis. atlanchimpharma.com

The scope of nucleophiles that can directly displace the bromine atom in this compound is severely limited due to the electronic factors discussed above. Common nucleophiles such as amines, alkoxides, and thiols generally fail to react at the C-Br bond under typical SNAr conditions. The primary limitation is the high activation energy required to form the unstabilized anionic intermediate. libretexts.org Therefore, for synthetic applications requiring the substitution of the bromine atom, chemists almost exclusively turn to transition-metal-catalyzed methods, which operate via entirely different mechanistic pathways.

Electrophilic Aromatic Substitution Reactions on the this compound Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. chemistrytalk.org The outcome of such reactions on a polysubstituted ring like this compound is determined by the cumulative directing effects of the existing substituents.

The regioselectivity of EAS reactions is governed by the ability of the substituents to stabilize the positively charged intermediate (the arenium ion or sigma complex) that forms upon attack by an electrophile. The directing effects of the groups on the this compound ring are as follows:

Benzamide group (-CONH₂): This group is moderately deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. organicchemistrytutor.com It directs incoming electrophiles to the C3 and C5 positions. As C3 is already substituted, it directs towards C5.

Bromine atom (-Br): Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directors because of a competing electron-donating resonance effect (+M) involving their lone pairs. latech.edulibretexts.org The bromine at C3 directs incoming electrophiles to the C2, C4, and C5 positions. With C4 already substituted, the directing influence is towards C2 and C5.

Fluorine atom (-F): Similar to bromine, fluorine is a deactivating, ortho, para-director. libretexts.orgwikipedia.org The fluorine at C4 directs incoming electrophiles to the C3 and C5 positions. With C3 already substituted, it strongly directs towards C5.

A comprehensive analysis reveals a strong consensus among the directing groups. The benzamide group directs meta to C5, the fluorine atom directs ortho to C5, and the bromine atom directs para to C5. This powerful convergence of directing effects makes the C5 position the overwhelmingly favored site for electrophilic substitution. Steric hindrance at the C2 position, which is crowded between the amide and bromo groups, further disfavors substitution at that site, reinforcing the selectivity for the C5 position.

All three substituents on the this compound ring—amide, bromo, and fluoro—are deactivating groups. latech.eduwikipedia.org This means the ring is significantly less reactive towards electrophiles than benzene (B151609) itself. The electron-withdrawing nature of these groups reduces the electron density of the aromatic π-system, making it less nucleophilic and thus slowing the rate of electrophilic attack. chemistrytalk.org Consequently, forcing conditions, such as stronger electrophiles or higher temperatures, may be required to achieve electrophilic aromatic substitution compared to reactions with activated aromatic rings. Theoretical and experimental studies on similarly polysubstituted aromatic compounds confirm that the regiochemical outcome can be reliably predicted by analyzing the interplay of substituent electronic effects. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient method for forming new carbon-carbon and carbon-heteroatom bonds, proceeding via a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orgorganic-chemistry.orgyoutube.com The greater reactivity of the C-Br bond compared to the C-F bond in the oxidative addition step allows for highly selective transformations at the bromine position.

This substrate is a key building block in the synthesis of various pharmaceuticals, and its utility in several major classes of palladium-catalyzed cross-coupling reactions is well-documented.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound This reaction couples the aryl bromide with various amines to form a new C-N bond.

| Amine Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Piperazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 95 |

| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 110 | 92 |

| Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 | 88 |

| Methylamine | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 80 | 90 |

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond. mdpi.com

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 96 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 94 |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 89 |

| Methyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 85 |

Table 3: Palladium-Catalyzed Sonogashira Coupling of this compound This reaction couples the aryl bromide with a terminal alkyne to form a new C-C bond. wikipedia.orglibretexts.org

| Alkyne Reagent | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 93 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 91 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 90 | 87 |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Acetonitrile | 70 | 89 |

Table 4: Palladium-Catalyzed Heck Reaction of this compound This reaction couples the aryl bromide with an alkene to form a new C-C bond. organic-chemistry.orgnih.gov

| Alkene Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 85 |

| Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 90 |

| 1-Octene | Herrmann's catalyst | NaOAc | DMA | 130 | 82 |

| Cyclohexene | PdCl₂ / PPh₃ | K₃PO₄ | NMP | 110 | 78 |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures. nih.gov The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov In the context of this compound, the carbon-bromine bond is the reactive site for this transformation, allowing for the introduction of various aryl or vinyl substituents at the 3-position of the benzamide ring.

The generally accepted mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation with the organoboron reagent, a step often facilitated by a base. The final step is reductive elimination, which forms the new C-C bond, regenerating the Pd(0) catalyst to continue the cycle. libretexts.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reaction's high functional group tolerance makes it applicable to this substrate. Research on analogous compounds, such as 1-bromo-4-fluorobenzene, demonstrates the successful synthesis of fluorinated biphenyl (B1667301) derivatives. ugr.es These studies show that palladium nanoparticles supported on various materials can serve as efficient and recyclable heterogeneous catalysts. ugr.es Typical conditions for such transformations involve a palladium source, a suitable ligand, a base, and a solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling reaction. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters), Potassium aryltrifluoroborates | Source of the new carbon substituent. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOAc | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | Solubilizes reactants and facilitates the reaction. |

Heck, Sonogashira, and Buchwald-Hartwig Coupling Applications with this compound Derivatives

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound serves as a versatile anchor for other pivotal palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. libretexts.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product. libretexts.org The reaction typically results in the formation of the trans-substituted alkene. ias.ac.in While specific applications using this compound are not detailed, the reaction is widely applied to various aryl bromides, including those with fluorine-containing substituents. rsc.orgbeilstein-journals.org

Table 2: Typical Reagents for the Heck Reaction with Aryl Bromides

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst for the C-C bond formation. |

| Ligand | PPh₃, P(o-tolyl)₃, various phosphine (B1218219) ligands | To stabilize the catalyst and influence reactivity and selectivity. |

| Alkene | Styrene, Acrylates, Ethylene | The coupling partner that becomes substituted. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed during the reaction. |

| Solvent | DMF, Acetonitrile, Toluene | Provides the reaction medium. |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgyoutube.com The reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine. organic-chemistry.orgnih.gov The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophilic species in the transmetalation step. youtube.com This reaction allows for the synthesis of internal alkynes. Copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues associated with the copper co-catalyst. researchgate.net The methodology is broadly applicable to a wide range of aryl halides and terminal alkynes. mdpi.com

Table 3: Common Components for the Sonogashira Coupling Reaction

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne to form a copper acetylide. |

| Terminal Alkyne | Phenylacetylene, Propyne, various functionalized alkynes | The alkyne coupling partner. |

| Base | Et₃N, Piperidine, Diisopropylamine | Acts as both the base and often as the solvent. |

| Solvent | THF, DMF, Toluene | Used when the amine base is not the solvent. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal and materials chemistry due to its broad substrate scope and functional group tolerance, allowing the coupling of aryl bromides with a wide variety of primary and secondary amines. libretexts.orgwikipedia.orgacsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand and base is critical for the success of the reaction. nih.gov

Table 4: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | BINAP, XPhos, SPhos, P(t-Bu)₃ | Essential for facilitating the catalytic cycle; steric and electronic properties are crucial. |

| Amine | Primary amines (e.g., aniline), Secondary amines (e.g., morpholine), Ammonia (B1221849) equivalents | The nitrogen source for the C-N bond formation. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are commonly used. |

Oxidation and Reduction Chemistry of the Benzamide Moiety

The amide functional group is generally robust but can be transformed through specific oxidative and reductive pathways.

While the direct oxidation of the primary amide group of this compound to other functional groups is not a common transformation, the benzamide moiety can act as a directing group for the oxidative functionalization of the aromatic ring. Transition metal-catalyzed reactions can activate the C-H bonds ortho to the amide group. For instance, rhodium-catalyzed oxidative acylation allows for the introduction of an acyl group at the ortho position of N,N-disubstituted benzamides. acs.org Similarly, other oxidative C-H functionalization reactions, such as alkynylation and alkenylation, have been developed for benzamides, showcasing the directing ability of the amide group to facilitate selective oxidation at a specific C-H bond on the aromatic ring. researchgate.netresearchgate.net These reactions typically require a transition metal catalyst and a stoichiometric oxidant. acs.org

The reduction of the amide group in this compound offers a pathway to synthesize the corresponding benzylamine. Primary amides can be reduced to primary amines using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, although its high reactivity requires careful handling and anhydrous conditions. The reduction of benzamide with LiAlH₄ may not always proceed to completion, potentially leaving some starting material. reddit.com The reaction involves the conversion of the carbonyl group into a methylene (B1212753) group (CH₂). This transformation is valuable for accessing (3-bromo-4-fluorophenyl)methanamine, a useful building block in medicinal chemistry. ias.ac.inorganic-chemistry.org

Hydrolysis and Amide Bond Modifications of this compound

The primary amide group of this compound can be readily converted into other important functional groups, namely carboxylic acids and nitriles.

Hydrolysis to Carboxylic Acid

The hydrolysis of the amide bond to form a carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions, typically requiring heating. britannica.com Basic hydrolysis, using a strong base like sodium hydroxide, results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid, 3-bromo-4-fluorobenzoic acid. orgsyn.org Acid-catalyzed hydrolysis, using a strong acid such as sulfuric or hydrochloric acid, directly produces the carboxylic acid and an ammonium (B1175870) salt. britannica.com These hydrolysis methods are robust but may not be suitable for substrates with other acid- or base-sensitive functional groups. orgsyn.org

Dehydration to Nitrile

A key modification of the primary amide group is its dehydration to form a nitrile. This transformation can be accomplished using a variety of dehydrating agents. rsc.org Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the primary amide into the corresponding nitrile, in this case, 3-bromo-4-fluorobenzonitrile. google.comlibretexts.org The reaction proceeds by converting the amide oxygen into a better leaving group, followed by elimination to form the carbon-nitrogen triple bond. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the workup procedure. google.com This reaction provides a direct synthetic route from the benzamide to the benzonitrile (B105546) derivative.

Advanced Computational and Theoretical Investigations of 3 Bromo 4 Fluorobenzamide and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. mdpi.com For benzamide (B126) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the most stable molecular conformation. tandfonline.com The process of geometry optimization involves adjusting the atomic coordinates to minimize the total electronic energy of the molecule, resulting in a stable 3D structure. mdpi.com

While specific DFT optimization data for 3-Bromo-4-fluorobenzamide is not extensively published, analysis of closely related halogenated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, provides representative geometrical parameters. mdpi.com The planarity between the aromatic ring and the amide group is a key feature, although some torsional angles are expected. The presence of the bromine and fluorine atoms influences the bond lengths and angles of the benzene (B151609) ring due to their electronegativity and size.

Table 1: Representative Optimized Geometrical Parameters for Halogenated Benzamides (Illustrative) Note: This data is based on published values for analogous structures and serves as a predictive model for this compound.

| Parameter | Bond/Angle | Typical Value | Reference |

| Bond Lengths (Å) | C=O | 1.21 - 1.23 | nih.gov |

| C-N (amide) | 1.34 - 1.37 | nih.gov | |

| C-Br | ~1.90 | General | |

| C-F | ~1.35 | General | |

| C-C (aromatic) | 1.38 - 1.40 | nih.gov | |

| Bond Angles (º) | O=C-N | 121 - 123 | General |

| C-N-H | 118 - 121 | General | |

| C-C-Br | 119 - 121 | General | |

| C-C-F | 118 - 120 | General |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. mdpi.com For this compound, the HOMO is expected to be localized primarily on the benzene ring, with contributions from the bromine and amide groups, while the LUMO is likely distributed over the carbonyl group and the aromatic ring. Computational studies on analogous compounds, such as 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (BFPT), show a HOMO-LUMO gap of 3.99 eV. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gaps for Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 5-(3-bromo-4-fluorobenzylidene) pyrimidine-2,4,6(1H,3H,5H)-trione | DFT/B3LYP/6-31G(d,p) | - | - | 3.99 | researchgate.net |

| 3-bromo-2-hydroxypyridine | DFT/B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 | mdpi.com |

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a more intuitive form of localized bonds and lone pairs, corresponding to a classical Lewis structure. uni-muenchen.de This method is invaluable for analyzing charge transfer and hyperconjugative interactions within a molecule. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

Table 3: Typical Intramolecular Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Amide-Containing Aromatic Systems Note: These values are illustrative and based on general NBO analysis of similar compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 40 - 60 | Amide Resonance |

| LP (O) | σ* (C-N) | 5 - 15 | Hyperconjugation |

| π (C=C) | π* (C=C) | 15 - 25 | Ring Delocalization |

| LP (F) | π* (C-C)ring | 2 - 5 | Resonance |

| LP (Br) | π* (C-C)ring | 1 - 4 | Resonance |

The Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. avogadro.cclibretexts.org It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). libretexts.org

For this compound, the EPS map is expected to show a significant negative potential (red) around the highly electronegative carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic attack. researchgate.netresearchgate.net The fluorine atom would also contribute to a region of negative potential. Conversely, the amide (N-H) protons would exhibit a positive potential (blue), identifying them as hydrogen bond donors. researchgate.net The benzene ring would present a relatively neutral or slightly negative region, influenced by the competing electron-withdrawing effects of the halogens and the amide group. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. researchgate.net It is a cornerstone of computer-aided drug design, enabling the screening of virtual libraries and the rationalization of structure-activity relationships. researchgate.net

While specific docking studies targeting this compound are not widely documented, research on analogous benzamide derivatives reveals their potential to interact with various biological targets. researchgate.netresearchgate.net For instance, different benzamide-based compounds have been investigated as inhibitors of enzymes like cyclooxygenases (COX-1/COX-2) and matrix metalloproteinases (MMPs). researchgate.netresearchgate.net

Docking simulations predict the binding energy (or score), typically in kcal/mol, which estimates the binding affinity—more negative values indicate stronger binding. The simulations also reveal the binding mode, detailing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. researchgate.net For this compound, the amide group would likely act as both a hydrogen bond donor and acceptor, while the phenyl ring could engage in hydrophobic or π-stacking interactions. The bromine and fluorine atoms could also form halogen bonds or other specific contacts within the binding pocket.

Table 4: Molecular Docking Results for Analogous Benzamide Derivatives with Biological Targets

| Compound Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | MMP-2 | -8.50 | - | researchgate.net |

| (E)-N-cinnamoyl-4-methoxybenzamide | MMP-2 | -8.35 | - | researchgate.net |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | MMP-1 | -8.24 | - | researchgate.net |

| (E)-N-cinnamoyl-4-methoxybenzamide | MMP-1 | -8.07 | - | researchgate.net |

| 4-Fluorobenzamide (B1200420) Derivatives | COX-1 / COX-2 | Varies | Arg120, Tyr355 (COX-1) | researchgate.net |

Identification of Potential Protein and Enzyme Targets

Computational methods are pivotal in the early stages of drug discovery for identifying potential protein and enzyme targets for novel compounds like this compound. These in silico techniques predict interactions between a ligand and a biological target, thereby prioritizing experimental validation.

Molecular docking is a primary tool used for this purpose. It simulates the binding of a small molecule to the active site of a protein, estimating the binding affinity and orientation. For benzamide derivatives, this method has been used to screen for bioactivity against various enzymes. For instance, analogues of this compound have been docked against targets like acetyl-CoA carboxylase to explore their potential as enzyme inhibitors. The process involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and docking the ligand into the binding pocket. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Beyond single-target docking, computational approaches can identify potential targets on a larger scale. One such method involves evaluating the similarity of a protein's binding site to that of a known target. This is achieved by using molecular probes selected from docking a large library of compounds against a reference target. These probes are then docked against other proteins to measure binding site similarity, which can help identify off-target interactions or new therapeutic targets without relying on sequence homology. researchgate.net

For benzamide derivatives specifically, computational studies have pointed towards several enzyme classes as potential targets. These include kinases, proteases, and metabolic enzymes. For example, certain benzamide analogues have been investigated as inhibitors of c-Met kinase and cyclooxygenase 2 (COX-2), both significant targets in cancer progression. researchgate.net Similarly, other derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. researchgate.net The specific interactions of this compound with these or other targets would depend on its unique electronic and steric properties conferred by the bromo and fluoro substituents.

The table below summarizes potential protein and enzyme targets for benzamide analogues, as suggested by computational and experimental studies.

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | c-Met kinase, NEK4 | Cancer |

| Cyclooxygenases | COX-2 | Inflammation, Cancer |

| Hydrolases | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease |

| Dehydrogenases | Dihydrofolate reductase (hDHFR) | Cancer |

| Proteases | Ubiquitin Specific Protease 13 (USP13) | Cancer |

It is important to note that in silico predictions are preliminary and require experimental validation through biochemical and cellular assays to confirm the biological activity and therapeutic potential of this compound and its analogues.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational flexibility, stability, and intermolecular interactions of compounds like this compound, which are crucial for understanding their biological activity. researchgate.net

MD simulations can be used to explore the conformational landscape of this compound and its analogues. The rotational barrier around the amide bond, for example, can be investigated to understand the molecule's flexibility. The simulations can also reveal the preferred conformations of the molecule in different environments, such as in solution or when bound to a protein. This information is vital for structure-based drug design, as the bioactive conformation of a ligand may differ from its lowest-energy conformation in solution. nih.gov

The stability of the ligand-protein complex identified through molecular docking can be further assessed using MD simulations. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe the dynamics of the binding event and evaluate the stability of the interactions. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the persistence of hydrogen bonds and other interactions, are monitored to determine the stability of the complex. biorxiv.org

Furthermore, MD simulations can provide insights into the mechanism of protein-ligand binding and unbinding. Steered molecular dynamics (SMD) simulations, for instance, can be used to apply an external force to pull the ligand out of the binding pocket, providing information about the dissociation pathway and the forces involved. biorxiv.org This can be valuable for understanding the kinetics of drug action.

In the context of this compound, MD simulations could be employed to:

Determine the preferred conformations of the molecule in an aqueous environment.

Assess the stability of its complex with potential protein targets identified through docking.

Investigate the influence of the bromo and fluoro substituents on the conformational dynamics and binding affinity.

Compare the dynamic behavior of this compound with that of its analogues to understand structure-activity relationships.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. rfppl.co.in Various computational models and software are used to predict these properties for compounds like this compound, helping to identify potential liabilities before significant resources are invested in their development. researchgate.net

Computational tools can predict several key pharmacokinetic parameters for this compound. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (TPSA).

Key Predicted Pharmacokinetic Properties for Benzamide Analogues:

| Parameter | Description | Significance |

| Aqueous Solubility (LogS) | The logarithm of the molar concentration of the compound in water. | Crucial for absorption and distribution. |

| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed from the human intestine. | A key determinant of oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that can limit drug absorption and distribution. | Predicting interaction with P-gp is important for bioavailability. |

In silico models suggest that many benzamide derivatives have the potential for good oral bioavailability. researchgate.net For example, a related compound, 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, was predicted and subsequently confirmed to have good oral bioavailability in rats. mdpi.com The specific properties of this compound would need to be calculated using relevant software, but its relatively small size and the presence of halogens suggest it may have favorable absorption characteristics.

Understanding the metabolic fate of a compound is crucial for predicting its half-life and potential for drug-drug interactions. In silico methods can predict the likely sites of metabolism on a molecule and the cytochrome P450 (CYP) enzymes responsible. semanticscholar.org

For this compound, potential metabolic pathways could involve:

Hydroxylation of the aromatic ring.

Dehalogenation of the bromo or fluoro substituents.

Hydrolysis of the amide bond.

Computational models can predict the likelihood of these reactions occurring and identify the specific CYP isoforms (e.g., CYP3A4, CYP2D6) that may be involved. researchgate.net This information is valuable for anticipating potential drug-drug interactions and for designing analogues with improved metabolic stability. For instance, fluorination at certain positions can block metabolism and enhance a drug's half-life. nih.gov

In silico toxicology models are used to predict a range of potential adverse effects, including carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov These predictions are based on structural alerts and statistical models trained on large datasets of known toxic compounds.

For this compound, key toxicological endpoints to assess would include:

Carcinogenicity and Mutagenicity: To assess the potential for causing cancer or genetic mutations.

hERG Inhibition: To predict the risk of cardiac arrhythmia.

Hepatotoxicity: To evaluate the potential for liver damage.

While specific predictions for this compound are not publicly available, studies on similar compounds have shown that benzamide derivatives can be designed to have favorable toxicity profiles. researchgate.net Early in silico assessment allows for the prioritization of compounds with a lower predicted risk of toxicity for further development. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. numberanalytics.com Computational modeling plays a crucial role in elucidating these relationships for compounds like this compound and its analogues.

By systematically modifying the structure of a lead compound and evaluating the effects of these changes on its predicted binding affinity or other properties, researchers can build a comprehensive SAR profile. oncodesign-services.com For this compound, SAR studies could explore the impact of:

Position of the Halogen Substituents: The placement of the bromine and fluorine atoms on the benzene ring can significantly influence the molecule's electronic properties and its ability to interact with target proteins. For example, moving the fluorine to a different position could alter its hydrogen bonding potential or its effect on the acidity of the amide proton.

Nature of the Halogen: Replacing the bromine with other halogens (e.g., chlorine) or other functional groups can modulate the compound's size, lipophilicity, and reactivity.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical equations that correlate structural descriptors with biological activity. oncodesign-services.com These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

For example, a SAR study on a series of quinazoline-based inhibitors revealed that increasing the chain length between a secondary amine and a phenyl group, and introducing a halogen at a specific position on the phenyl ring, dramatically increased the activity. mdpi.com Similar systematic computational studies on this compound could uncover key structural features for its biological activity.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of all close contacts and their relative significance in crystal packing. By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), the Hirshfeld surface is defined. The analysis generates a three-dimensional surface colored according to normalized contact distances (dnorm) and two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts.

While specific crystallographic and Hirshfeld surface analysis data for this compound are not prominently available in the reviewed literature, extensive studies on structurally similar halogenated benzamides provide significant insights into the expected intermolecular interactions governing its crystal packing. iucr.orgresearchgate.net These analogues, featuring bromo, fluoro, and other halogen substituents, serve as excellent models for understanding the non-covalent forces at play.

The analysis of these related compounds consistently reveals that crystal packing is not dominated by a single interaction but rather by a combination of several types of contacts, including strong hydrogen bonds and weaker van der Waals forces. nih.gov The primary interactions typically involve the amide functional group, which acts as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons. iucr.orgmdpi.com

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis allow for the quantification of each type of intermolecular contact as a percentage of the total Hirshfeld surface area. In analogous bromo- and fluoro-substituted benzamide derivatives, the most significant contributions to the crystal packing are typically from H···H, C···H/H···C, O···H/H···O, F···H/H···F, and Br···H/H···Br contacts. nih.govresearchgate.net

For instance, in N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, a related compound featuring both bromo and fluoro substituents, the Hirshfeld surface analysis indicated that H···H contacts accounted for nearly 20% of all interactions. nih.gov The C···H/H···C and Br···H/H···Br contacts also made substantial contributions, highlighting the importance of both ubiquitous van der Waals forces and specific halogen interactions in the crystal assembly. nih.gov

The dnorm surface visualization is particularly useful for identifying key interaction points. Red spots on the surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govnih.gov In halogenated benzamides, prominent red areas are consistently observed for N-H···O hydrogen bonds, which often form dimers or chains that constitute the primary structural motif. nih.govnih.gov Weaker C-H···O, C-H···F, and halogen···halogen interactions are also frequently observed, contributing to the formation of a stable three-dimensional network. nih.govnih.gov

Based on the analysis of these analogues, the following tables present the expected distribution of intermolecular contacts for a molecule like this compound.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Brominated and Fluorinated Benzamide Derivative.

This table is based on data reported for N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, which serves as a proxy for understanding the interaction landscape of this compound. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 19.7 |

| C···H/H···C | 14.8 |

| Br···H/H···Br | 12.4 |

| S···H/H···S | 11.9 |

| F···H/H···F | 9.9 |

| C···C | 7.4 |

| N···H/H···N | 4.8 |

| O···H/H···O | 4.6 |

| Other | 14.5 |

| Note: The analogue contains a thiourea (B124793) group, hence the S···H contacts. In this compound, this would be replaced by other interactions. |

Table 2: Summary of Key Intermolecular Interactions in Halogenated Benzamides.

This table summarizes the types of interactions commonly observed in the crystal structures of various bromo- and fluoro-substituted benzamide analogues. iucr.orgnih.govnih.gov

| Interaction | Description | Significance in Crystal Packing |

| N-H···O | Classical hydrogen bond between the amide proton and carbonyl oxygen. | Typically forms strong, primary supramolecular synthons like R²₂(8) dimers or chains, defining the core structure. |

| C-H···O | Weak hydrogen bond between an aromatic or aliphatic C-H and a carbonyl oxygen. | Links the primary synthons into larger two- or three-dimensional networks. |

| C-H···F | Weak hydrogen bond involving the fluorine atom as an acceptor. | Contributes to the overall stability of the crystal lattice. |

| Br···H / Br···Br | Halogen bonding and other contacts involving bromine. | Can form significant linkages, often linking molecular chains or layers. nih.gov |

| π-π Stacking | Interactions between aromatic rings. | Can contribute to packing, often observed as offset stacking arrangements. nih.gov |

Sophisticated Spectroscopic Characterization and Advanced Analytical Techniques Applied to 3 Bromo 4 Fluorobenzamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the analysis of molecular structures, probing the vibrational states of molecules to identify functional groups and study bonding characteristics. For 3-Bromo-4-fluorobenzamide, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups—the primary amide (-CONH₂) and the substituted benzene (B151609) ring—give rise to characteristic absorption bands. While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be predicted based on data from similar substituted benzamides. nih.govtandfonline.comtandfonline.com

The primary amide group is particularly informative. The N-H stretching vibrations of the -NH₂ group are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and typically occurs in the 1680-1650 cm⁻¹ range. The N-H bending vibration, or the Amide II band, is expected around 1650-1590 cm⁻¹.

The aromatic ring also contributes significantly to the FT-IR spectrum. Aromatic C-H stretching vibrations are generally observed between 3100-3000 cm⁻¹. The in-ring C-C stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region. thieme-connect.de Furthermore, the vibrations associated with the carbon-halogen bonds are key identifiers. The C-F stretching vibration is anticipated to produce a strong band in the 1250-1100 cm⁻¹ range, while the C-Br stretching vibration appears at lower wavenumbers, typically between 650-500 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-680 cm⁻¹ range can provide information about the substitution pattern of the benzene ring. thieme-connect.de

Table 1: Predicted FT-IR Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | 3400 - 3100 | Medium-Strong |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Carbonyl (-CONH₂) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1650 - 1590 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1400 | Medium-Variable |

| C-F Stretch | Aryl-Fluoride | 1250 - 1100 | Strong |

| C-Br Stretch | Aryl-Bromide | 650 - 500 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy serves as a valuable complement to FT-IR, providing information about molecular vibrations that are weakly active or inactive in infrared spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to study the skeletal vibrations of the aromatic ring and the carbon-halogen bonds. acs.orgmdpi.com

Key features in the Raman spectrum would include the prominent ring breathing modes of the substituted benzene ring. mdpi.com The C-Br and C-F stretching vibrations are also Raman active and can provide confirmatory data to the FT-IR analysis. researchgate.net

Raman spectroscopy is also a powerful tool for conformational analysis. nih.gov While the benzamide (B126) group itself has limited conformational freedom due to the partial double-bond character of the C-N bond, subtle changes in molecular conformation due to crystal packing or intermolecular interactions could be probed. Variations in the low-frequency region of the Raman spectrum can be particularly sensitive to such conformational subtleties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would feature three signals corresponding to the protons at positions 2, 5, and 6 of the phenyl ring. Their chemical shifts and splitting patterns are dictated by coupling to each other (ortho- and meta-coupling) and to the fluorine atom (H-F coupling). The proton ortho to the bromine (H-2) and the proton ortho to the fluorine (H-5) would likely appear as doublets of doublets. The amide (-NH₂) protons typically appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). znaturforsch.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: one for the carbonyl carbon and six for the aromatic carbons. The carbonyl carbon signal is typically found in the deshielded region of the spectrum, around 165-170 ppm. The aromatic carbon signals appear between 110-140 ppm. A key feature is the carbon-fluorine coupling (J-coupling), which splits the signals of the carbons near the fluorine atom. The carbon directly bonded to fluorine (C-4) will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings. znaturforsch.comacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity/Coupling |

|---|---|---|---|

| H-2 | ¹H NMR | ~8.1 | Doublet of doublets (dd) |

| H-5 | ¹H NMR | ~7.2 | Doublet of doublets (dd) |

| H-6 | ¹H NMR | ~7.8 | Triplet of doublets (td) or multiplet (m) |

| -NH₂ | ¹H NMR | ~7.5 - 8.5 | Broad singlet (br s) |

| C=O | ¹³C NMR | ~167 | Singlet (s) or broad singlet |

| C-1 | ¹³C NMR | ~135 | Doublet (d, due to C-F coupling) |

| C-2 | ¹³C NMR | ~133 | Doublet (d, due to C-F coupling) |

| C-3 | ¹³C NMR | ~120 | Doublet (d, due to C-F coupling) |

| C-4 | ¹³C NMR | ~160 | Doublet (d, large ¹JCF coupling) |

| C-5 | ¹³C NMR | ~118 | Doublet (d, due to C-F coupling) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (e.g., H-5 with H-6), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6), greatly simplifying the assignment of the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₅BrFNO), the monoisotopic mass is approximately 216.95 Da. The mass spectrum would show a molecular ion peak corresponding to this mass. A critical diagnostic feature is the presence of a bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. libretexts.orgchemguide.co.uk This results in a characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (M⁺ and M+2) separated by two m/z units and having almost equal intensity. savemyexams.comwhitman.edu